rel-(1S,6R)-Bicyclo[4.2.0]octan-2-one
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Overview
Description
rel-(1S,6R)-Bicyclo[4.2.0]octan-2-one is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its rigid bicyclic framework, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(1S,6R)-Bicyclo[4.2.0]octan-2-one typically involves cyclization reactions. One common method is the intramolecular cyclization of suitable precursors under acidic or basic conditions. For example, the cyclization of a suitable diene or enone precursor can yield the desired bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions
rel-(1S,6R)-Bicyclo[4.2.0]octan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
rel-(1S,6R)-Bicyclo[4.2.0]octan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of rel-(1S,6R)-Bicyclo[4.2.0]octan-2-one involves its interaction with molecular targets such as enzymes or receptors. The rigid bicyclic structure allows for specific binding interactions, which can modulate the activity of the target molecules. Pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- (1S,6R)-7-Methoxy-8-methylenebicyclo[4.2.0]octan-2-one
- (1S,6R)-8-Methylene-2-oxabicyclo[4.2.0]octan-7-one
- (1S,6S)-4,4-Dimethyl-8-methylenebicyclo[4.2.0]octan-2-one
Uniqueness
rel-(1S,6R)-Bicyclo[4.2.0]octan-2-one is unique due to its specific stereochemistry and rigid bicyclic framework. This uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H12O |
---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
(1S,6R)-bicyclo[4.2.0]octan-2-one |
InChI |
InChI=1S/C8H12O/c9-8-3-1-2-6-4-5-7(6)8/h6-7H,1-5H2/t6-,7+/m1/s1 |
InChI Key |
WSJNSKQKFMRZBN-RQJHMYQMSA-N |
Isomeric SMILES |
C1C[C@@H]2CC[C@@H]2C(=O)C1 |
Canonical SMILES |
C1CC2CCC2C(=O)C1 |
Origin of Product |
United States |
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